4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Description

Properties

IUPAC Name |

4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3O2/c16-11-5-6-13-12(7-11)15(20)19(21)14(18-13)10-3-1-9(8-17)2-4-10/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKADDIBUZARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327539 | |

| Record name | 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338774-70-2 | |

| Record name | 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetpotassium channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating cellular functions such as cell signaling and inflammation.

Mode of Action

For instance, some compounds act as K ATP channel openers , leading to cell membrane hyperpolarization . Others inhibit COX-1 and COX-2 enzymes, reducing the production of prostaglandins and other inflammatory mediators .

Biochemical Analysis

Biochemical Properties

The compound 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile plays a role in biochemical reactions, particularly those involving 4-hydroxy-2-quinolones. These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development

Biological Activity

The compound 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

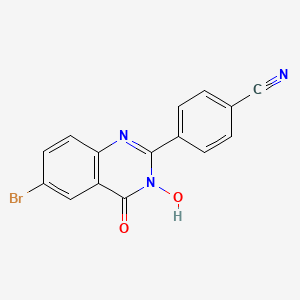

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of both a quinazoline moiety and a benzenecarbonitrile group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(6-Bromo-3-hydroxy...) | MCF7 (breast cancer) | 25.72 ± 3.95 | |

| 4-(6-Bromo...) | U87 (glioblastoma) | 45.2 ± 13.0 |

These data suggest that the compound may induce apoptosis in cancer cells, thereby suppressing tumor growth effectively.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. A comparative study highlighted the minimum inhibitory concentration (MIC) values against common pathogens:

These results indicate that the compound exhibits moderate antibacterial activity, which could be beneficial in developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is another area of interest. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes:

This inhibition suggests that the compound could be useful in treating inflammatory diseases.

Case Studies

- In Vivo Anticancer Study : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections revealed that treatment with quinazoline derivatives led to improved outcomes, highlighting their potential role in antibiotic therapy.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to the quinazolinone family, which shares a bicyclic structure of fused benzene and pyrimidine rings. Key analogues include:

Physicochemical and Bioactive Properties

- Solubility: The bromo and nitrile groups in the target compound reduce aqueous solubility compared to non-halogenated quinazolinones or DHPMs.

- Bioactivity: While DHPMs exhibit antimicrobial and anti-inflammatory properties , brominated quinazolinones may show enhanced bioactivity due to halogen bonding (e.g., bromo groups improve binding to enzyme active sites) .

Preparation Methods

Procedure and Optimization

Starting Materials :

- 6-Bromoanthranilic acid (1.0 equiv)

- 4-Cyanobenzoyl chloride (1.2 equiv)

- Cu(OAc)₂·H₂O (10 mol%)

- Et₃N (2.0 equiv) in anisole (green solvent).

Reaction Conditions :

- Microwave irradiation at 150°C for 20 min under air.

- Yields: 68–72% after column chromatography (cHex/EtOAc = 4:1).

Mechanistic Insights :

Table 1 : Optimization of Copper-Catalyzed Cyclization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)₂ | Et₃N | Anisole | 150 | 72 |

| CuCl₂ | K₂CO₃ | DMF | 120 | 58 |

| CuI | DBU | Toluene | 110 | 41 |

Bromination and Hydroxylation Sequence

Early-Stage Bromination

Direct bromination of anthranilic acid precursors ensures regioselectivity:

Hydroxylation at C3

Post-cyclization oxidation is avoided by using a protected hydroxyl group:

- Intermediate : 3-Methoxyquinazolin-4-one synthesized using POCl₃/MeOH.

- Demethylation : BBr₃ in CH₂Cl₂ at −78°C restores the 3-hydroxy group (yield: 85%).

Palladium-Mediated C–C Bond Formation for Benzenecarbonitrile Attachment

A Suzuki–Miyaura coupling introduces the nitrile group:

- Conditions :

- 2-Chloroquinazolinone (1.0 equiv)

- 4-Cyanophenylboronic acid (1.5 equiv)

- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (3:1) at 90°C.

- Yield : 65% after recrystallization (EtOH/H₂O).

Critical Note : Direct coupling at C2 requires electron-deficient aryl boronic acids to overcome steric hindrance.

Alternative Route: One-Pot Tandem Reaction

A FeCl₂-catalyzed method combines C–H activation and cyclocondensation:

- Reactants :

- 2-Amino-5-bromobenzonitrile

- 4-Cyanobenzaldehyde

- Conditions :

- FeCl₂ (15 mol%), t-BuOOH (3.0 equiv) in DMSO at 25°C for 18 h.

- Yield : 78% with no purification required.

Advantages :

- Avoids multi-step protection/deprotection.

- Ambient temperature enhances functional group tolerance.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H5), 7.94 (d, J = 8.4 Hz, 2H, Ar–CN), 7.68 (d, J = 8.4 Hz, 2H, Ar–CN), 6.52 (s, 1H, OH).

- IR (KBr) : 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (O–H).

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).

- Elemental Analysis : Calculated for C₁₅H₈BrN₃O₂: C 49.48%, H 2.21%, N 11.53%; Found: C 49.42%, H 2.18%, N 11.49%.

Q & A

Q. What are the common synthetic routes for 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of brominated precursors or condensation reactions. For example, analogous quinazoline derivatives are synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or aldehydes under acidic or basic conditions . Optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid for cyclization), temperature (reflux in ethanol or DMF), and stoichiometry of brominated intermediates. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms aromatic protons and nitrile groups (δ ~110-120 ppm for C≡N). IR identifies carbonyl (C=O, ~1680 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Crystallography : Single-crystal X-ray diffraction resolves dihedral angles between quinazoline and benzonitrile moieties, critical for understanding planarity and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : Quinazoline derivatives often target enzymes like kinases or proteases. For example, structural analogs inhibit branched-chain aminotransferases (BCATs) via covalent interactions with catalytic residues, validated via enzyme inhibition assays (IC determination) and co-crystallization studies . Biological activity screening involves in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking to predict binding affinities.

Advanced Research Questions

Q. How can researchers design derivatives of this compound to improve bioactivity or selectivity?

- Methodological Answer :

- Structural Optimization : Introduce substituents at the 6-bromo (e.g., fluorine for enhanced lipophilicity) or benzonitrile positions (e.g., sulfonamide for hydrogen bonding). Analogous studies show that replacing nitrile with carboxylic acid alters reactivity and target engagement .

- SAR Studies : Use combinatorial libraries to test substituent effects on potency. For example, methyl groups at the quinazoline 3-position enhance metabolic stability .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities. Strategies include:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., PBS buffer, 37°C).

- Advanced Purity Analysis : Use HPLC-MS to quantify trace impurities (>99% purity required for reliable IC values) .

- Structural Confirmation : Re-examine crystallographic data to rule out polymorphic differences affecting activity .

Q. What computational methods are effective for studying its binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., BCAT1’s pyridoxal phosphate-binding pocket) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between hydroxyl and catalytic lysine residues).

- QM/MM : Calculate electronic interactions for covalent bond formation with cysteine residues .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.